molecular formula C13H12Cl2O3 B13570102 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid

Cat. No.: B13570102
M. Wt: 287.13 g/mol
InChI Key: UQXJDWOGSIVMFF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This method allows for the efficient construction of the bicyclic structure by reacting appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of specialized equipment, such as mercury lamps for photochemical reactions, is often required. the technical challenges associated with these methods, including the need for specific glassware and reaction conditions, can make large-scale production difficult .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . These compounds share structural similarities but differ in their chemical properties and applications.

Uniqueness

What sets 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid apart is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C13H12Cl2O3/c1-12-5-13(6-12,11(16)17)10(18-12)7-2-3-8(14)9(15)4-7/h2-4,10H,5-6H2,1H3,(H,16,17)

InChI Key

UQXJDWOGSIVMFF-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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